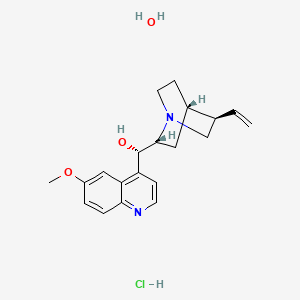

Quinidine hydrochloride monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVZDMWHXVXUBY-KAIFKDDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977074 | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6151-40-2 | |

| Record name | Quinidine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to alterations in the cardiac action potential. This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of quinidine, with a focus on its interactions with key cardiac ion channels. Quantitative data on its inhibitory effects are summarized, and detailed experimental methodologies for studying these interactions are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of quinidine's complex pharmacological profile.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects primarily by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is "use-dependent," meaning its efficacy increases with higher heart rates. By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1]

Beyond its prominent effect on sodium channels, quinidine is a non-selective ion channel blocker, also affecting several potassium and calcium currents. This multi-channel blockade contributes to its overall electrophysiological profile, including prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram (ECG).[1][2]

Sodium Channel (Nav1.5) Blockade

Quinidine binds to the open state of the Nav1.5 channel, the predominant sodium channel isoform in the heart.[3][4] Cryo-electron microscopy studies have revealed that quinidine binds within the pore of the Nav1.5 channel, directly obstructing the ion permeation pathway.[5] This interaction involves residues from repeats I, III, and IV of the channel protein.[5] The blockade of Nav1.5 by quinidine is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[3][6] This property contributes to its use-dependent nature, where the block is more pronounced in rapidly firing tissues.

Potassium Channel Blockade

Quinidine blocks several critical potassium channels involved in cardiac repolarization:

-

Rapid Delayed Rectifier Potassium Current (IKr / hERG): Blockade of the hERG channel, which conducts IKr, is a key contributor to the APD prolongation and QT interval prolongation observed with quinidine.[1][2][7] Quinidine binds to the open state of the hERG channel and can become trapped within the channel upon its closure.[7][8] The F656 residue in the S6 domain of the hERG channel is a critical determinant for the stereoselective binding of quinidine.[7]

-

Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits the IKs current, further contributing to the delay in repolarization and prolongation of the APD.[1][2]

-

Inward Rectifier Potassium Current (IK1): Blockade of IK1 can lead to a slight depolarization of the resting membrane potential.[2]

-

Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine affects the early phase of repolarization (Phase 1) of the action potential.[1][2]

-

ATP-sensitive Potassium Channel (IKATP): Quinidine also demonstrates inhibitory effects on IKATP.[1]

Calcium Channel (Cav1.2) Blockade

Quinidine exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential.[1][2] This action can lead to a negative inotropic effect.

Other Pharmacological Actions

In addition to ion channel blockade, quinidine exhibits other notable pharmacological effects:

-

Anticholinergic (Vagolytic) Activity: Quinidine blocks muscarinic M2 receptors, leading to an increase in heart rate and AV conduction. This effect can counteract its direct depressant effects on sinoatrial and atrioventricular nodes.

-

Alpha-Adrenergic Blockade: Quinidine acts as an alpha-1 adrenergic antagonist, which can cause peripheral vasodilation and a subsequent drop in blood pressure.[1]

-

Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein, leading to significant drug-drug interactions.[1]

Quantitative Data on Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions and expression systems used.

| Ion Channel | Current | IC50 (µM) | Cell Type / Expression System | Reference |

| Nav1.5 | INa | 40 | Rat cardiac myocytes | [6] |

| hERG (Kv11.1) | IKr | 0.8 ± 0.1 | Xenopus oocytes | |

| KvLQT1/minK | IKs | Not specified | Not specified | |

| Kv4.3 | Ito | Not specified | Not specified | |

| Cav1.2 | ICaL | Not specified | Not specified | |

| Kv1.5 | IKur | 10 | HL-1 atrial myocytes | |

| Kv2.1 | 20 | HL-1 cells |

Note: While some studies mention the blockade of IKs, Ito, and ICaL by quinidine, specific IC50 values were not consistently reported in the searched literature.

Experimental Protocols

The investigation of quinidine's mechanism of action relies heavily on electrophysiological techniques, particularly patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of quinidine on various ion currents in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293, CHO cells) stably or transiently expressing a specific ion channel.

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cultured cell lines are prepared for recording.

-

Solutions:

-

External Solution (Tyrode's solution): Typically contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: To record specific currents, the ionic composition is adjusted. For potassium currents, a typical solution contains (in mM): K-gluconate 120, KCl 20, MgCl2 1, EGTA 10, HEPES 10, ATP-Mg 4; pH adjusted to 7.2 with KOH. For sodium currents, CsCl or NMDG-Cl may be used to block potassium currents.

-

-

Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total membrane current.

-

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and characterize the current of interest and to study the voltage- and time-dependence of quinidine's block. For example, to study the voltage-dependence of hERG channel block, a series of depolarizing pulses to different test potentials are applied from a holding potential of -80 mV.

-

Drug Application: Quinidine hydrochloride monohydrate is dissolved in the external solution at various concentrations and perfused onto the cell. The effect of the drug is measured as the percentage of current inhibition.

Xenopus Oocyte Expression System

This system is widely used for expressing and characterizing ion channels in a controlled environment.

Methodology:

-

cRNA Preparation: The cDNA encoding the ion channel of interest (e.g., hERG) is transcribed in vitro to produce cRNA.

-

Oocyte Injection: Stage V-VI Xenopus laevis oocytes are injected with the cRNA.

-

Incubation: The oocytes are incubated for 2-5 days to allow for channel protein expression.

-

Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. This allows for the control of the oocyte membrane potential and the recording of macroscopic currents in response to various voltage protocols.

-

Data Analysis: The effect of quinidine is determined by comparing the current amplitude before and after drug application.

Visualizations

Signaling Pathway of Quinidine's Cardiac Electrophysiological Effects

Caption: Molecular targets and electrophysiological consequences of quinidine.

Experimental Workflow for Assessing Quinidine's Effect on hERG Channels

Caption: Workflow for hERG channel electrophysiology study.

Logical Relationship of Quinidine's State-Dependent Sodium Channel Blockade

Caption: State-dependent interaction of quinidine with NaV1.5 channels.

Conclusion

This compound is a complex antiarrhythmic agent with a multifaceted mechanism of action. Its primary therapeutic effect stems from the rate-dependent blockade of cardiac sodium channels, while its interactions with multiple potassium and calcium channels contribute significantly to its overall electrophysiological profile and proarrhythmic potential. A thorough understanding of its interactions with these various ion channels, quantified through detailed electrophysiological studies, is crucial for its appropriate clinical use and for the development of safer and more effective antiarrhythmic drugs. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate pharmacology of quinidine and related compounds.

References

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of quinidine hydrochloride monohydrate, an important antiarrhythmic agent. The information is curated to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a salt of quinidine, a natural alkaloid. Its physical characteristics are crucial for its formulation, stability, and bioavailability.

| Property | Value | Source(s) |

| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | [1] |

| Synonyms | Quinidine monohydrochloride monohydrate | |

| CAS Number | 6151-40-2 | [1] |

| Molecular Formula | C20H27ClN2O3 | [1][2] |

| Molecular Weight | 378.89 g/mol | [2] |

| Appearance | White to off-white crystalline powder or lustrous needles.[3] | [3] |

Quantitative Physical Properties

The following tables summarize key quantitative physical properties of this compound, critical for laboratory and formulation work.

Solubility Profile

| Solvent | Solubility | Temperature | pH | Source(s) |

| Water | 10 mg/mL (26.39 mM) | 25°C | Not Specified | [4] |

| Water | >56.8 µg/mL | Not Specified | 7.4 | [1] |

| DMSO | 76 mg/mL (200.58 mM) | 25°C | Not Specified | [4] |

| Ethanol | 76 mg/mL (200.58 mM) | 25°C | Not Specified | |

| Chloroform | 1 g in 1.6 mL | Not Specified | Not Specified | [3] |

| Methanol | Very soluble | Not Specified | Not Specified | [3] |

Thermal and Physicochemical Properties

| Parameter | Value | Conditions | Source(s) |

| Melting Point | 174-175 °C | Not Specified | [3] |

| ~172 °C | Not Specified | [5] | |

| 170-175 °C | Not Specified | ||

| pKa | 5.4 and 10.0 | 20°C | [6] |

| 9.05 (Strongest Basic) | Not Specified | [7] | |

| LogP | 3.44 | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below, referencing established pharmacopeial standards.

Melting Point Determination (Based on USP <741>)

The melting range of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a constant rate, typically 1°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded to define the melting range.

Solubility Determination (Based on USP <1236>)

The equilibrium solubility of this compound can be determined using the shake-flask method, a common technique outlined in USP General Chapter <1236>.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of quinidine, a dibasic compound, can be determined by potentiometric titration.

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the pKa values being determined.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points on the curve.

Mandatory Visualizations

Mechanism of Action: Ion Channel Blockade

Quinidine exerts its antiarrhythmic effect by blocking key ion channels in cardiomyocytes, thereby altering the cardiac action potential. The following diagram illustrates this mechanism.

Caption: Quinidine's blockade of Na+ and K+ channels in cardiomyocytes.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for equilibrium solubility determination.

References

- 1. This compound | C20H27ClN2O3 | CID 16219921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 56-54-2・Quinidine・176-00111[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Cas 56-54-2,Quinidine | lookchem [lookchem.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Solubility of Quinidine Hydrochloride Monohydrate

This technical guide provides a comprehensive overview of the solubility of quinidine hydrochloride monohydrate, a critical physicochemical property for researchers, scientists, and professionals in drug development. This document collates available solubility data, details a standard experimental protocol for its determination, and provides visual representations of the experimental workflow and factors influencing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents. The following tables summarize the quantitative data available from scientific literature and technical data sheets.

Table 1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 76 | 200.58 | 25 | [1] |

| Ethanol | 76 | 200.58 | 25 | [1] |

| Water | 10 | 26.39 | 25 | [1] |

| Water | 2.5 | 6.60 | Not Specified | [2] |

Note: Discrepancies in water solubility values may be attributable to variations in experimental conditions or the hygroscopic nature of the compound.

Table 2: Solubility in Aqueous and Mixed Solvent Systems

| Solvent System | Solubility (mg/mL) | Molar Solubility (mM) | pH | Source |

| Aqueous Buffer | >0.0568 | >0.15 | 7.4 | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | ≥ 6.60 | Not Specified | |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.60 | Not Specified | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 6.60 | Not Specified |

Experimental Protocols: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method is designed to ensure that the solvent is fully saturated with the compound and that a true equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO, buffer solutions)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Detailed Methodology

-

Preparation of the Suspension:

-

Add an excess of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that saturation is achieved and maintained.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three replicate experiments, typically in mg/mL or mM, along with the standard deviation. The temperature and pH (for aqueous solutions) must also be reported.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Stereochemistry of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core stereochemical features of quinidine hydrochloride monohydrate, a critical aspect influencing its pharmacological activity and interaction with biological systems.

Introduction to the Stereochemistry of Quinidine

Quinidine, a Cinchona alkaloid, is a well-known antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine.[1] Its therapeutic efficacy is intrinsically linked to its unique three-dimensional structure. The molecule possesses a complex heterocyclic framework with multiple chiral centers, giving rise to a number of stereoisomers. The specific spatial arrangement of atoms in this compound is crucial for its interaction with ion channels and other biological targets.[2]

The molecular formula for quinidine is C₂₀H₂₄N₂O₂, and for its hydrochloride monohydrate salt, it is C₂₀H₂₇ClN₂O₃.[3]

Absolute Configuration and Stereoisomers

Quinidine has five stereocenters, leading to the possibility of 32 stereoisomers. However, the naturally occurring and pharmaceutically used form has a specific absolute configuration. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride monohydrate.[3] This nomenclature precisely defines the spatial orientation of the substituents at each chiral center.

Quinidine and quinine are diastereomers, differing in the configuration at two of their five chiral centers: C8 and C9. Specifically, quinidine has an (8R, 9S) configuration, while quinine possesses an (8S, 9R) configuration. This seemingly minor difference in stereochemistry leads to distinct pharmacological properties.

| Chiral Center | Quinidine Configuration | Quinine Configuration |

| N1 | S | S |

| C3 | R | R |

| C4 | S | S |

| C8 | R | S |

| C9 | S | R |

Quantitative Stereochemical Data

The stereochemistry of quinidine gives rise to its characteristic optical activity, which is a key parameter for its identification and quality control.

| Property | Value | Conditions |

| Molecular Weight | 378.89 g/mol | This compound |

| Specific Optical Rotation | +230° | at 15°C (c=1.8 in chloroform) |

| +258° | at 17°C (in alcohol) | |

| +322° | (c=1.6 in 2 M HCl) |

Experimental Protocols for Stereochemical Determination

The determination and confirmation of the stereochemistry of quinidine and its separation from its stereoisomers rely on several analytical techniques.

X-ray Crystallography

Methodology:

-

Crystal Growth: Single crystals of quinidine are grown from a suitable solvent, such as absolute ethanol.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects.

The crystal structure of quinidine ethanolate was determined to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. This analysis confirms the absolute configuration as determined by other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful tools for elucidating the constitution and relative stereochemistry of molecules in solution.

Methodology for Structural Elucidation:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, aiding in the assembly of the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.

-

By analyzing the through-space correlations observed in the NOESY/ROESY spectrum, the relative orientations of the substituents on the quinuclidine and quinoline ring systems can be confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. This is particularly important for ensuring the purity of quinidine from its diastereomer, quinine.

Methodology for Diastereomeric Separation:

-

Column: A chiral stationary phase (CSP) is used. For the separation of Cinchona alkaloids, various CSPs based on quinine or quinidine derivatives (e.g., tert-butyl-carbamoylated quinine or quinidine) have been shown to be effective.

-

Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, is used to achieve optimal separation. The pH of the mobile phase can be critical for resolution.

-

Detection: UV detection is commonly employed, as the quinoline chromophore in quinidine absorbs strongly in the UV region.

-

Analysis: The retention times of quinidine and quinine will differ on the chiral column, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the key stereochemical relationships and analytical workflows.

Diastereomeric relationship between Quinidine and Quinine.

Workflow for stereochemical determination.

References

In-Depth Technical Guide: Crystal Structure Analysis of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class I antiarrhythmic agent, is a critical tool in cardiovascular medicine. Its efficacy and bioavailability are intrinsically linked to its solid-state properties, particularly its crystal structure. This technical guide provides a comprehensive overview of the crystallographic analysis of quinidine hydrochloride monohydrate. While a definitive, publicly accessible crystal structure for the monohydrate form has not been identified in crystallographic databases as of late 2025, this document compiles crucial data from closely related structures, outlines the established experimental protocols for such analyses, and presents a generalized workflow for the structural determination of pharmaceutical salts. This guide serves as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and pharmaceutical development by providing both foundational knowledge and practical insights into the structural characterization of this important pharmaceutical compound.

Introduction

Quinidine, a stereoisomer of quinine, functions by blocking sodium channels in the heart, thereby prolonging the action potential.[1][2] It is primarily used to treat certain types of cardiac arrhythmias.[3] The hydrochloride monohydrate is a common salt form of quinidine, enhancing its stability and solubility.[1][3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount for several reasons:

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic effect.

-

Drug Formulation: A detailed understanding of the crystal structure informs the design of stable and effective pharmaceutical formulations.

-

Intellectual Property: Novel crystalline forms of a drug can be patentable, making crystallographic analysis a key component of drug development and lifecycle management.

Comparative Crystallographic Data

To provide a framework for understanding the potential crystal structure of this compound, this section presents crystallographic data for the closely related compounds: quinidine (free base) and quinine hydrochloride dihydrate. Quinine is a diastereomer of quinidine, and its hydrochloride salt provides a valuable comparison.

Table 1: Crystallographic Data for Quinidine (Free Base)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 13.338(2) Å |

| b | 9.945(1) Å |

| c | 16.596(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2204.6(5) ų |

| Z | 4 |

| Calculated Density | 1.223 Mg/m³ |

Data sourced from available literature on the crystal structure of quinidine.

Table 2: Crystallographic Data for Quinine Hydrochloride Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 10.999(1) Å |

| b | 8.243(1) Å |

| c | 11.530(1) Å |

| α | 90° |

| β | 108.79(1)° |

| γ | 90° |

| Volume | 988.5(2) ų |

| Z | 2 |

| Calculated Density | 1.354 Mg/m³ |

Data sourced from available literature on the crystal structure of quinine hydrochloride dihydrate.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established set of experimental procedures.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Methodology:

-

Solvent Screening: A range of solvents and solvent mixtures are screened to identify conditions that promote slow crystallization. For quinidine salts, common solvents include ethanol, methanol, water, and mixtures thereof.[4]

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. This is a common and effective method for growing single crystals.[4]

-

Vapor Diffusion: This technique involves placing a small amount of the saturated drug solution in a sealed container with a larger reservoir of a precipitant solvent (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drug solution induces crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material and can be used to identify phases and assess purity.

Methodology:

-

Sample Preparation: A fine powder of the crystalline material is prepared.

-

Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded as a function of the angle.

-

Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from single-crystal data to confirm the identity and purity of the material.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a pharmaceutical compound like this compound.

Conclusion

The precise crystal structure of this compound remains an important piece of information for the comprehensive understanding of this pharmaceutical agent. While a definitive structure is not yet publicly available, this guide provides a robust framework for its potential structural features based on analogous compounds and outlines the necessary experimental procedures for its determination. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the pharmaceutical sciences, aiding in the continued study and development of quinidine-based therapeutics. Further research to elucidate the definitive crystal structure of this compound is highly encouraged to fill this knowledge gap.

References

Spectroscopic Analysis of Quinidine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinidine hydrochloride monohydrate, a critical antiarrhythmic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of pharmaceuticals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the data presented is the most accurate available, minor variations may be observed due to differences in instrumentation, sample preparation, and experimental conditions. The data provided is based on available information for quinidine hydrochloride and is expected to be representative of the monohydrate form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.75 | d | 4.6 | H-2' |

| 8.00 | d | 9.3 | H-5' |

| 7.65 | d | 2.7 | H-8' |

| 7.42 | dd | 9.3, 2.7 | H-7' |

| 7.35 | s | - | H-3' |

| 5.85 | ddd | 17.4, 10.4, 7.3 | H-10 |

| 5.50 | d | 8.0 | H-9 |

| 5.05 | d | 17.4 | H-11 (trans) |

| 5.00 | d | 10.4 | H-11 (cis) |

| 3.95 | s | - | OCH₃ |

| 3.40 - 2.80 | m | - | H-2, H-6, H-8 |

| 2.30 | m | - | H-3 |

| 1.90 - 1.50 | m | - | H-4, H-5, H-7 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-6' |

| 147.5 | C-4' |

| 144.8 | C-2' |

| 144.5 | C-8a' |

| 141.0 | C-10 |

| 131.5 | C-5' |

| 126.8 | C-4a' |

| 122.0 | C-7' |

| 114.5 | C-11 |

| 102.0 | C-3' |

| 71.5 | C-9 |

| 60.0 | C-2 |

| 56.5 | OCH₃ |

| 55.8 | C-8 |

| 49.5 | C-6 |

| 39.5 | C-3 |

| 27.5 | C-4 |

| 26.0 | C-7 |

| 21.0 | C-5 |

Disclaimer: The NMR data presented is a composite from various sources for quinidine and its hydrochloride salt. Specific data for the monohydrate may show slight variations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | O-H stretch (alcohol and water), N-H stretch (protonated amine) |

| 3100 - 3000 | C-H stretch (aromatic and vinyl) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1620 | C=C stretch (aromatic) |

| 1590, 1505 | C=N and C=C stretch (quinoline ring) |

| 1240 | C-O stretch (aryl ether) |

| 1030 | C-O stretch (secondary alcohol) |

| 920 | =C-H bend (vinyl) |

Mass Spectrometry (MS)

Mass spectrometry of quinidine typically involves electrospray ionization (ESI) in positive ion mode. The expected mass-to-charge ratios (m/z) for the protonated molecule and major fragments are listed below.

| m/z | Assignment |

| 325.19 | [M+H]⁺ (M = Quinidine base) |

| 189.09 | Fragmentation product |

| 172.09 | Fragmentation product |

| 159.08 | Fragmentation product |

| 136.11 | Quinuclidine fragment |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically employed.

ATR-FTIR Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

KBr Pellet Protocol:

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum with an empty sample holder or a blank KBr pellet.

-

Collect the sample spectrum under the same conditions as the ATR method.

-

Mass Spectrometry (MS)

Electrospray ionization coupled with a tandem mass spectrometer (MS/MS) is a common technique for the analysis of pharmaceutical compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Parameters (LC-MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.

-

Infusion: Direct infusion via a syringe pump or coupled with a Liquid Chromatography (LC) system for separation.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺).

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis:

-

Identify the m/z of the parent ion in the full scan spectrum.

-

Analyze the fragmentation pattern in the product ion spectrum to confirm the structure.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Biological activity of quinidine hydrochloride monohydrate

An In-depth Technical Guide to the Biological Activity of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, is a well-established yet complex pharmacological compound. Derived from the cinchona tree, its primary clinical application has been in the management of cardiac arrhythmias. This technical guide provides a detailed examination of the biological activity of this compound. It covers its multifaceted mechanism of action at the molecular level, presents quantitative data on its interactions with key ion channels, details the experimental protocols used for its characterization, and visualizes its primary signaling pathway and relevant experimental workflows.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects primarily by blocking several types of voltage-gated ion channels involved in the cardiac action potential.[1] Unlike highly selective agents, quinidine's broad-spectrum activity contributes to both its therapeutic efficacy and its potential for proarrhythmic side effects.

1.1. Sodium Channel Blockade (Class IA Action) The principal action of quinidine is the blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This action exhibits the following key characteristics:

-

Use-Dependent Block: The degree of sodium channel blockade increases with higher heart rates.[1][2] At faster rates, channels spend more time in the open and inactivated states, for which quinidine has a higher affinity, leading to a more pronounced effect.

-

Electrophysiological Effect: By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), slows conduction velocity through the cardiac tissue, and widens the QRS complex on an electrocardiogram (ECG).[1]

1.2. Potassium Channel Blockade Quinidine blocks multiple potassium currents that are critical for cardiac repolarization (Phase 3). This action prolongs the action potential duration (APD) and, consequently, the QT interval on the ECG.[1][3] Key potassium channels affected include:

-

Rapid Delayed Rectifier Current (IKr): Blockade of this current, carried by the hERG channel, is a major contributor to APD prolongation.[3]

-

Slow Delayed Rectifier Current (IKs): Inhibition of IKs also contributes to prolonging repolarization.[3]

-

Other Potassium Currents: Quinidine also demonstrates inhibitory effects on the transient outward current (Ito), the inward rectifier current (IK1), and the ATP-sensitive potassium channel (IKATP).[1][3]

1.3. Calcium Channel Blockade Quinidine weakly blocks the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[3] This effect is less potent than its action on sodium and potassium channels but contributes to its overall electrophysiological profile.

Quantitative Pharmacological Data

The potency of quinidine varies significantly across different ion channels. The following table summarizes key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature. It is important to note that these values can differ based on the experimental system (e.g., cell type, temperature) and methodology used.

| Target Ion Channel | Current | Parameter | Value (µM) | Experimental System |

| hERG (Kv11.1) | IKr | IC50 | 0.8 ± 0.1 | Ltk⁻ cells |

| hERG (Kv11.1) | IKr | IC50 | 3.00 ± 0.03 | Xenopus oocytes |

| hKv1.5 | IKur | EC50 | 6.2 | Mammalian cells |

| hKv1.5 | IKur | Kd | 7.2 | HEK cells |

| Nav1.5 | INa | IC50 | 27 | CHO cells |

| General K⁺ Channel | IK | IC50 | 19.9 | Not specified |

Data compiled from multiple sources.[4][5][6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

Caption: Quinidine's effect on the cardiac action potential.

Caption: Workflow for ion channel drug discovery.

Other Biological Activities

Beyond its primary antiarrhythmic role, quinidine interacts with other biological systems:

-

Antimalarial Activity: As a diastereomer of quinine, quinidine is effective against the erythrocytic stage of Plasmodium species, including Plasmodium falciparum.[2] It functions by accumulating in the parasite's food vacuole and interfering with heme detoxification.[2]

-

Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein.[1] This is a major source of clinically significant drug-drug interactions.

-

Anticholinergic Effects: Quinidine possesses antimuscarinic (atropine-like) properties, which can decrease vagal tone and paradoxically increase the heart rate.[2][9]

Detailed Experimental Protocols

The characterization of quinidine's biological activity relies on specific and robust experimental methodologies.

5.1. Protocol: Whole-Cell Patch-Clamp Electrophysiology This protocol is a representative method for measuring the effect of quinidine on a specific ion current (e.g., IKr/hERG) expressed in a stable cell line (e.g., HEK-293).

-

Objective: To determine the IC50 of quinidine for a specific voltage-gated ion channel.

-

Materials:

-

HEK-293 cells stably transfected with the gene for the target ion channel.

-

Cell culture reagents.

-

Extracellular (bath) solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution (e.g., in mM: 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).[4]

-

This compound stock solution (in DMSO or water).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries and microelectrode puller.

-

-

Methodology:

-

Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at a constant temperature (e.g., 36 ± 1°C).[4]

-

Seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Data Acquisition (Baseline): Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol designed to elicit and isolate the ion current of interest. Record baseline currents.

-

Drug Application: Perfuse the chamber with extracellular solution containing a known concentration of quinidine. Allow 3-5 minutes for the drug effect to reach steady state.

-

Data Acquisition (Drug): Repeat the same voltage-step protocol and record the inhibited currents.

-

Dose-Response: Repeat steps 7 and 8 with increasing concentrations of quinidine to generate a dose-response curve.

-

Data Analysis: Measure the peak current amplitude at each concentration. Normalize the inhibited current to the baseline current. Fit the data to the Hill equation to determine the IC50 value.

-

5.2. Protocol: Quantification of Quinidine in Plasma by HPLC This protocol outlines a typical method for measuring quinidine concentrations in biological samples for pharmacokinetic studies.

-

Objective: To determine the concentration of quinidine in human plasma.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

-

Reversed-phase C18 HPLC column.

-

Plasma samples, analytical standards of quinidine, and an internal standard (e.g., strychnine or a structural analog).[10]

-

Mobile Phase (e.g., a mixture of 0.05 M ammonium formate and acetonitrile, with pH adjusted to 2.0).[11]

-

Reagents for pH adjustment (e.g., 1 M NaOH).[12]

-

-

Methodology:

-

Standard Curve Preparation: Spike drug-free plasma with known concentrations of quinidine to create a set of calibration standards.

-

Sample Preparation: a. To a 250 µL aliquot of plasma sample (or standard/control), add a fixed amount of the internal standard. b. Alkalinize the sample by adding 1 mL of 1 M NaOH and vortex briefly.[12] c. Add 5 mL of chloroform, cap, and extract by mechanical tumbling for 30 minutes.[12] d. Centrifuge at ~1,000 x g for 10-30 minutes to separate the layers.[12]

-

Evaporation and Reconstitution: a. Carefully transfer the organic (chloroform) layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at ~37°C. c. Reconstitute the dried residue in a small, fixed volume (e.g., 100 µL) of the mobile phase or methanol.[12]

-

HPLC Analysis: a. Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system. b. Run the analysis using an isocratic mobile phase flow. c. Detect the eluting compounds using a fluorescence detector (e.g., excitation at 340 nm, emission at 425 nm) or a UV detector (e.g., 236 nm).[10][11]

-

Data Analysis: a. Identify the peaks for quinidine and the internal standard based on their retention times. b. Calculate the ratio of the peak area of quinidine to the peak area of the internal standard. c. Plot the peak area ratios of the calibration standards against their known concentrations to generate a standard curve. d. Determine the concentration of quinidine in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Conclusion

This compound possesses a complex pharmacological profile dominated by its action as a multi-ion channel blocker. Its ability to inhibit sodium, potassium, and, to a lesser extent, calcium channels underpins its Class IA antiarrhythmic classification. While effective, this lack of specificity is also linked to its potential for adverse effects, such as Torsades de Pointes. A thorough understanding of its quantitative effects on individual channels, gained through precise experimental methodologies like patch-clamp electrophysiology and HPLC, is critical for its safe application and for the development of future antiarrhythmic therapies with improved safety profiles.

References

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. spauldingclinical.com [spauldingclinical.com]

- 5. Molecular analysis of a binding site for quinidine in a human cardiac delayed rectifier K+ channel. Role of S6 in antiarrhythmic drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]

Quinidine Hydrochloride Monohydrate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a natural alkaloid extracted from the bark of the Cinchona tree, has long been recognized for its medicinal properties.[1] Beyond its therapeutic applications, quinidine and its derivatives have emerged as powerful chiral building blocks and catalysts in the field of asymmetric synthesis. This technical guide provides a comprehensive overview of the application of quinidine, often used in its salt form, quinidine hydrochloride monohydrate, as a cornerstone for the stereoselective synthesis of complex molecules. This document details key reactions, presents quantitative data for performance evaluation, and provides experimental protocols for the synthesis and application of quinidine-derived catalysts.

From Salt to Catalyst: The Role of this compound

This compound serves as a stable and readily available precursor to the catalytically active free base and its derivatives. The tertiary amine of the quinuclidine core is a key functional group that can be protonated to form the hydrochloride salt. For use in many asymmetric transformations, the free base is required and can be easily obtained by neutralization of the hydrochloride salt with a suitable base. This free amine is crucial for the catalytic activity in a variety of reactions. Furthermore, the hydroxyl group at the C9 position provides a handle for the synthesis of a wide array of derivatives, which have been extensively explored as ligands and organocatalysts.

Key Asymmetric Transformations Catalyzed by Quinidine Derivatives

Quinidine and its derivatives have proven to be highly effective in a range of asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity. The following sections delve into some of the most significant applications.

Sharpless Asymmetric Dihydroxylation

One of the most celebrated applications of quinidine derivatives is in the Sharpless asymmetric dihydroxylation (AD). In this reaction, a prochiral alkene is converted to a chiral diol with high enantiomeric excess. The catalysts for this transformation are typically complexes of osmium tetroxide with chiral ligands derived from dihydroquinidine (DHQD), a close analog of quinidine. The most commonly used ligands are phthalazine (PHAL) ethers of DHQD, such as (DHQD)₂PHAL, which is a key component of the commercially available reagent AD-mix-β.[2][3]

The choice of the cinchona alkaloid ligand dictates the facial selectivity of the dihydroxylation. Ligands derived from dihydroquinidine (in AD-mix-β) generally afford one enantiomer of the diol, while ligands derived from its diastereomer, dihydroquinine (in AD-mix-α), produce the opposite enantiomer.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol provides a general procedure for the asymmetric dihydroxylation of styrene using AD-mix-β.

Materials:

-

AD-mix-β

-

tert-butanol

-

Water

-

Styrene

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.

-

AD-mix-β (1.4 g) is added to the cooled solvent and stirred until the solids are dissolved.

-

Styrene (1 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.5 g).

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The product is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.

For full experimental details, including characterization data, it is recommended to consult the supporting information of relevant primary literature.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Ligand/Reagent | Yield (%) | ee (%) | Reference |

| trans-Stilbene | (DHQD)₂PHAL | >95 | >99 | [2] |

| 1-Decene | AD-mix-β | 97 | 97 | [3] |

| α-Methylstyrene | AD-mix-β | 88 | 94 | [3] |

Reaction Workflow: Sharpless Asymmetric Dihydroxylation

Caption: General workflow for a Sharpless asymmetric dihydroxylation experiment.

Asymmetric Michael Addition

Quinidine-derived bifunctional organocatalysts, particularly those incorporating a thiourea or squaramide moiety, have been successfully employed in asymmetric Michael additions. These catalysts activate the Michael acceptor through hydrogen bonding with the thiourea or squaramide group, while the tertiary amine of the quinidine scaffold acts as a Brønsted base to deprotonate the nucleophile. This dual activation mode allows for high stereocontrol.

Experimental Protocol: Quinidine-Thiourea Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a β-keto ester to a nitroalkene catalyzed by a quinidine-derived thiourea.

Materials:

-

Quinidine-derived thiourea catalyst

-

β-keto ester

-

Nitroalkene

-

Toluene

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of the quinidine-derived thiourea catalyst (10 mol%) in toluene (2 mL) is added the β-keto ester (0.2 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

The nitroalkene (0.24 mmol) is added, and the reaction is stirred at room temperature for the time specified in the relevant literature (typically 12-48 hours).

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (5 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

For specific catalyst synthesis and detailed reaction conditions, refer to the original research articles.

Quantitative Data for Quinidine-Thiourea Catalyzed Michael Addition

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |

| Dimethyl malonate | trans-β-Nitrostyrene | Quinidine-thiourea | 95 | 91 | Relevant Literature |

| Acetylacetone | trans-β-Nitrostyrene | Quinidine-squaramide | 98 | 94 | Relevant Literature |

| Cyclohexanone | trans-β-Nitrostyrene | Quinidine-thiourea | 85 | 88 | Relevant Literature |

Signaling Pathway: Mechanism of Bifunctional Thiourea Catalysis

Caption: Proposed mechanism of a quinidine-thiourea catalyzed Michael addition.

Asymmetric Aldol Reaction

Similar to the Michael addition, quinidine-derived bifunctional organocatalysts are also effective in promoting asymmetric aldol reactions. The catalyst facilitates the deprotonation of a ketone to form a chiral enolate, which then reacts with an aldehyde to furnish a chiral β-hydroxy ketone with high stereoselectivity.[1]

Experimental Protocol: Quinidine-Thiourea Catalyzed Aldol Reaction

The following is a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

-

Quinidine-derived thiourea catalyst

-

Ketone

-

Aldehyde

-

Solvent (e.g., Toluene, THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Magnesium sulfate

Procedure:

-

The quinidine-derived thiourea catalyst (10 mol%) is dissolved in the chosen solvent (2 mL) in a reaction vessel.

-

The ketone (1.2 mmol) is added, and the mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

-

The aldehyde (1.0 mmol) is added, and the reaction is monitored by TLC.

-

After completion, the reaction is quenched with saturated aqueous ammonium chloride solution (5 mL).

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography.

For precise conditions and catalyst selection, consultation of the primary literature is advised.

Quantitative Data for Quinidine-Thiourea Catalyzed Aldol Reaction

| Ketone | Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | Quinidine-thiourea | 95 | 95:5 | 98 | [1] |

| Cyclohexanone | Benzaldehyde | Quinidine-thiourea | 88 | 90:10 | 92 | Relevant Literature |

| Acetophenone | 4-Chlorobenzaldehyde | Quinidine-squaramide | 92 | >99:1 | 96 | Relevant Literature |

Conclusion

This compound is a readily accessible and versatile chiral starting material for the synthesis of a diverse range of powerful organocatalysts and ligands. Its derivatives have demonstrated exceptional efficacy in key asymmetric transformations, including the Sharpless asymmetric dihydroxylation, Michael additions, and aldol reactions, consistently delivering high levels of stereocontrol. The modular nature of the quinidine scaffold allows for fine-tuning of catalyst properties to suit specific synthetic challenges. For researchers and professionals in drug development and chemical synthesis, quinidine and its derivatives represent an invaluable tool for the efficient and stereoselective construction of complex chiral molecules. Further exploration of novel quinidine-based catalysts and their applications promises to continue advancing the frontiers of asymmetric synthesis.

References

- 1. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (DHQD)2PHAL (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical investigation of cinchona alkaloids. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the historical context, scientific milestones, and experimental methodologies that have shaped our understanding of these vital compounds.

Introduction: The Fever Tree and the Dawn of Antimalarial Therapy

The story of cinchona alkaloids is inextricably linked with the fight against malaria, a disease that has plagued humanity for millennia. The bark of the Cinchona tree, native to the Andean forests of South America, was the first effective treatment for this devastating illness.[1] The indigenous peoples of Peru may have been aware of the bark's medicinal properties, though historical records on this are not definitive.[2] The introduction of "Jesuit's powder," as the ground bark came to be known, to Europe in the 17th century by Jesuit missionaries marked a turning point in medicine.[3][4] This ushered in an era of scientific inquiry aimed at isolating and understanding the active principles within the bark.

This guide will delve into the key historical events, the scientific breakthroughs in isolating and characterizing cinchona alkaloids, the quantitative analysis of their presence in various Cinchona species, and the experimental protocols that were foundational to this field of study.

A Chronology of Discovery and Development

The journey from the use of crude bark to the isolation and synthesis of pure alkaloids was a long and arduous one, marked by several key milestones:

-

Early 1600s: The medicinal properties of cinchona bark for treating fevers are first recorded in Loja, Ecuador.[1]

-

c. 1630s: Jesuit missionaries in Peru document the use of cinchona bark for treating malaria.[5]

-

Mid-17th Century: "Jesuit's powder" is introduced to Europe and its use is championed by figures like Cardinal Juan de Lugo in Rome.[3][4]

-

1820: French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolate the primary active alkaloid from cinchona bark, which they name quinine.[6][1][7][8] This achievement is a landmark in phytochemistry and the beginning of the modern pharmaceutical industry.

-

Mid-19th Century: The increasing demand for quinine leads to the establishment of Cinchona plantations by the British in India and the Dutch in Java to ensure a stable supply.[6][1]

-

1944: The formal chemical synthesis of quinine is achieved by American chemists R.B. Woodward and W.E. Doering, a significant feat in organic chemistry, though isolation from natural sources remains the most economically viable method of production.[6][9]

Quantitative Analysis of Cinchona Alkaloids

The concentration of the four principal alkaloids—quinine, quinidine, cinchonine, and cinchonidine—varies significantly among different Cinchona species. This variation was a major driver for the selection and cultivation of specific species to maximize quinine yield. The table below summarizes the typical alkaloid content in the bark of several economically important Cinchona species.

| Cinchona Species | Total Alkaloids (%) | Quinine (%) | Quinidine (%) | Cinchonine & Cinchonidine (%) |

| Cinchona ledgeriana | 5 - 14 | 8 - 13 | 0.1 - 0.3 | 0.2 - 0.4 |

| Cinchona succirubra (C. pubescens) | 5 - 7 | 1 - 3 | ~0.1 | Higher than other species |

| Cinchona calisaya | 4 - 7 | 3 - 4 | ~0.1 | Variable |

| Cinchona officinalis | ~5 | Lower concentrations | Variable | Variable |

Note: The alkaloid content can be influenced by factors such as the age of the tree, the specific cultivar, and the environmental conditions during growth.[5][10] Cinchona ledgeriana became the most commercially important species due to its consistently high quinine yield.[6]

Key Experimental Protocols

The isolation and purification of cinchona alkaloids were pivotal moments in the history of pharmacology. While the precise details of Pelletier and Caventou's original 1820 experiment are not exhaustively documented, the fundamental principles of their acid-base extraction method are well-understood and form the basis of subsequent protocols.

Classical Acid-Base Extraction of Cinchona Alkaloids

This protocol is a representation of the early methods used for the laboratory-scale isolation of alkaloids from cinchona bark.

Objective: To separate and purify the alkaloid fraction from the crude bark material.

Materials:

-

Powdered cinchona bark

-

An alkaline solution (e.g., calcium hydroxide or sodium hydroxide solution)

-

An organic solvent (e.g., ether, toluene, or chloroform)

-

Dilute sulfuric acid

-

Activated charcoal

-

Filtration apparatus

-